2,6-Dichlorofluorobenzene

Catalog No.
S705547
CAS No.
2268-05-5
M.F
C6H3Cl2F
M. Wt
164.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dichlorofluorobenzene

CAS Number

2268-05-5

Product Name

2,6-Dichlorofluorobenzene

IUPAC Name

1,3-dichloro-2-fluorobenzene

Molecular Formula

C6H3Cl2F

Molecular Weight

164.99 g/mol

InChI

InChI=1S/C6H3Cl2F/c7-4-2-1-3-5(8)6(4)9/h1-3H

InChI Key

JORVCRLRRRRLFI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)F)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)Cl

The exact mass of the compound 1,3-Dichloro-2-fluorobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,6-Dichlorofluorobenzene (C6H3Cl2F) is a highly stable, symmetrically halogenated aromatic intermediate characterized by a central fluorine atom flanked by two chlorine atoms. With a melting point of 37–40 °C and a boiling point of approximately 171 °C, it typically presents as a white to light yellow crystalline solid or liquid depending on ambient conditions . In industrial procurement, it is primarily valued as a regiochemically rigid building block for synthesizing complex polyfluorinated aromatics. Its unique substitution pattern makes it an essential precursor for active pharmaceutical ingredients (APIs), advanced agrochemicals, and specialized liquid crystal materials that require specific trifluorinated phenyl cores .

In procurement and synthetic planning, 2,6-dichlorofluorobenzene cannot be substituted with its more common isomer, 2,4-dichlorofluorobenzene, or crude trichlorobenzene mixtures. While the 2,4-isomer is widely used for synthesizing standard fluoroquinolone antibiotics (e.g., ciprofloxacin), its asymmetric halogenation pattern directs electrophilic aromatic substitution to entirely different positions[1]. Attempting to use the 2,4-isomer or a mixed isomer batch to synthesize 3,4,5-trifluorobromobenzene or 2,3,4-trifluoroaniline will result in incorrect regiochemistry and zero yield of the target product. Furthermore, separating the 2,6-isomer from crude mixtures is highly energy-intensive due to the lack of an azeotrope and nearly identical boiling points, making the procurement of high-purity (>98%) 2,6-dichlorofluorobenzene critical for process efficiency[2].

Bypassing High-Reflux Isomeric Distillation

2,6-Dichlorofluorobenzene and its isomer 2,4-dichlorofluorobenzene are frequently co-produced during the fluorination or chlorination of halobenzene precursors. Because they lack an azeotrope but possess extremely close boiling points (168–171 °C), separating the 2,6-isomer from the 2,4-dominant fraction requires high-plate-count fractional distillation. Procuring isolated 2,6-dichlorofluorobenzene at >98% GC purity directly eliminates the high energy overhead and yield losses associated with continuous Rose still or high-reflux column separations [1].

Evidence DimensionIsomeric separation complexity (VLE behavior)
Target Compound Data>98% pure 2,6-Dichlorofluorobenzene (commercially procured)
Comparator Or BaselineCrude 2,4-/2,6-dichlorofluorobenzene mixture
Quantified DifferenceEliminates multi-plate fractional distillation step
ConditionsIsobaric vapor-liquid equilibrium (VLE) at 99.8 kPa

Purchasing the isolated 2,6-isomer prevents production bottlenecks caused by the intensive distillation required to remove the more abundant 2,4-isomer.

Elimination of Corrosive High-Temperature Halogenation

The industrial synthesis of 2,6-dichlorofluorobenzene from 2-chloro-3-fluoronitrobenzene requires denitrating chlorination using anhydrous hydrogen chloride or chlorine gas at 110–185 °C. This process is highly corrosive, with glass corrosion rates reaching up to 18 mm/year without specialized catalysts, and requires Hastelloy C reactors to achieve ~96% selectivity [1]. Procuring the finished 2,6-dichlorofluorobenzene bypasses the need for specialized, corrosion-resistant infrastructure and hazardous gas handling.

Evidence DimensionReactor corrosion and handling hazard
Target Compound DataReady-to-use 2,6-Dichlorofluorobenzene
Comparator Or BaselineIn-house synthesis from 2-chloro-3-fluoronitrobenzene
Quantified DifferenceAvoids 110–185 °C anhydrous HCl/Cl2 handling and associated 0.05–18 mm/year equipment corrosion
ConditionsDenitrating chlorination in Hastelloy C or glass reactors

Sourcing the compound commercially allows facilities lacking Hastelloy C reactors or anhydrous HCl handling capabilities to access the intermediate safely.

Regiospecificity for 3,4,5-Trifluoro and 2,3,4-Trifluoro Architectures

While 2,4-dichlorofluorobenzene is the standard precursor for common fluoroquinolones, 2,6-dichlorofluorobenzene is structurally mandated for synthesizing 3,4,5-trifluorobromobenzene, 3,4,5-trifluorophenol, and 2,3,4-trifluoroaniline. The symmetric 2,6-dichloro substitution allows for targeted nitration and subsequent fluorination (e.g., yielding 2,3,4-trifluoronitrobenzene) that cannot be achieved using the 2,4-isomer [1].

Evidence DimensionRegioselective downstream fluorination
Target Compound Data2,6-Dichlorofluorobenzene (yields 2,3,4- or 3,4,5-trifluoro patterns)
Comparator Or Baseline2,4-Dichlorofluorobenzene (yields 2,4-dichloro-5-fluoro patterns)
Quantified Difference100% divergent regiochemical outcome
ConditionsMulti-step nitration and halogen exchange (Halex) reactions

Buyers must specify the 2,6-isomer when targeting advanced liquid crystals or specific fourth-generation fungicides that require a 2,3,4- or 3,4,5-trifluorophenyl core.

Synthesis of 3,4,5-Trifluorinated Intermediates

Serves as the essential starting material for producing 3,4,5-trifluorobromobenzene and 3,4,5-trifluorophenol, which are critical building blocks for advanced agrochemicals and specialty polymers [1].

Production of 2,3,4-Trifluoroaniline for Liquid Crystals

Used in the synthesis of 2,3,4-trifluoroaniline via nitration and fluorination, a fundamental precursor for 2,3,4-trifluorodiphenylacetylene liquid crystal compounds used in modern display technologies [2].

Development of Fourth-Generation Fungicides

Acts as the core intermediate for N-acyl-N-(2,3,4-trifluorophenyl) propionate derivatives, which demonstrate high efficacy against wheat sheath blight and melon gray mold [2].

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 198 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (96.97%): Flammable solid [Danger Flammable solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2268-05-5

Wikipedia

1,3-Dichloro-2-fluorobenzene

Dates

Last modified: 08-15-2023

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